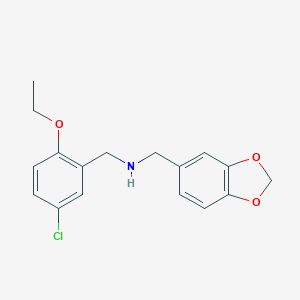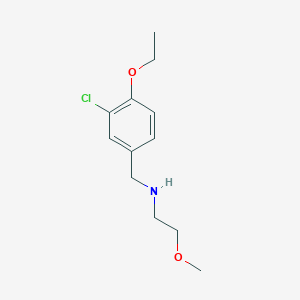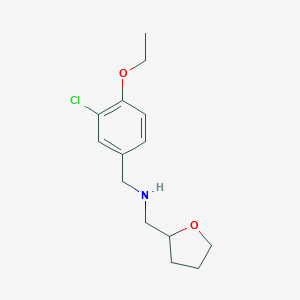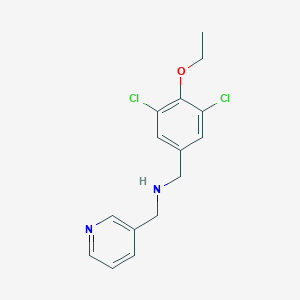
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine, also known as MDMA or Ecstasy, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular recreational drug that has been associated with increased empathy, emotional openness, and euphoria. However, the use of MDMA as a recreational drug is illegal in most countries due to its potential for abuse and adverse health effects. In recent years, there has been growing interest in the potential therapeutic applications of MDMA, particularly in the treatment of post-traumatic stress disorder (PTSD).
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in a feeling of euphoria and increased empathy. N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine also increases heart rate and blood pressure, and can cause dehydration and hyperthermia.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has been shown to increase oxytocin levels, which may contribute to its empathogenic effects. N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has also been shown to increase heart rate and blood pressure, and can cause dehydration and hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its effects on neurotransmitter release can be measured using a variety of techniques, including microdialysis and electrochemistry. However, the use of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine in laboratory experiments is limited by its potential for abuse and adverse health effects.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new analogs of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine that may have improved therapeutic properties. Finally, there is a need for further research into the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine use, particularly in the context of therapeutic use.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine involves several chemical steps, including the reaction of safrole with hydrochloric acid and the subsequent reduction of the resulting intermediate with lithium aluminum hydride. The final product is a white crystalline powder that can be further purified through recrystallization.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has been the subject of numerous scientific studies, particularly in the field of psychiatry. Recent clinical trials have shown promising results for the use of N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine-assisted psychotherapy in the treatment of PTSD. N-(1,3-benzodioxol-5-ylmethyl)(5-chloro-2-ethoxyphenyl)methanamine has also been studied for its potential therapeutic effects in the treatment of anxiety, depression, and addiction.
Propriétés
Formule moléculaire |
C17H18ClNO3 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-[(5-chloro-2-ethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H18ClNO3/c1-2-20-15-6-4-14(18)8-13(15)10-19-9-12-3-5-16-17(7-12)22-11-21-16/h3-8,19H,2,9-11H2,1H3 |
Clé InChI |
QCOINQZTGPZXSF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)CNCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)


![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)